4-(Benzhydryloxy)-4-oxobutanoic acid
Description
Contextualizing 4-(Benzhydryloxy)-4-oxobutanoic Acid within Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis , this compound primarily serves as a protected form of succinic acid. The benzhydryl (diphenylmethyl) group acts as a sterically hindered ester, selectively masking one of the carboxylic acid functionalities. This protection strategy is crucial in multi-step syntheses where one carboxyl group of succinic acid needs to remain unreactive while chemical transformations are carried out on another part of the molecule or on a substrate to which the succinyl moiety is attached. The benzhydryl group can be removed under specific conditions, such as hydrogenolysis or treatment with certain acids, to liberate the free carboxylic acid at the desired stage of a synthetic sequence. This controlled deprotection is a key advantage in the synthesis of complex natural products and pharmaceuticals.
One of the notable, albeit not extensively detailed in public literature, potential applications of this compound is as an intermediate in the synthesis of pharmaceuticals like fexofenadine. In such syntheses, the succinyl core provides a four-carbon chain that can be elaborated into the final drug structure, while the benzhydryl ester ensures that the carboxylic acid at one end does not interfere with reactions at the other end.
In medicinal chemistry , the broader class of succinyl monoesters, to which this compound belongs, has been extensively utilized in the design of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. Succinylation, the process of introducing a succinyl group, can be employed to modify the physicochemical properties of a drug, such as its solubility, stability, and bioavailability. The ester linkage in a succinyl monoester prodrug can be designed to be cleaved by enzymes in the body, releasing the active pharmaceutical ingredient.
Furthermore, the bifunctional nature of succinyl monoesters makes them excellent linkers in bioconjugation chemistry. One end of the succinyl linker can be attached to a biomolecule, such as a protein or an antibody, while the other end can be conjugated to a payload, like a cytotoxic drug in an antibody-drug conjugate (ADC). The linker's length and chemical nature are critical for the stability and efficacy of the resulting conjugate.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C17H16O4 |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 128925-50-8 |
| Appearance | White to off-white solid |
Historical Perspective of Succinyl Monoesters in Chemical Transformations
The story of succinyl monoesters is intrinsically linked to the history of their parent compound, succinic acid. First isolated in 1546 by the distillation of amber (Latin: succinum), succinic acid has been a subject of chemical investigation for centuries. wikipedia.orgacs.org However, the deliberate use of its monoester derivatives in complex chemical transformations is a more recent development, paralleling the evolution of organic synthesis as a predictive science.
The concept of protecting groups , which is central to the utility of this compound, began to be systematically developed in the mid-20th century. Before this, chemists often had to contend with the indiscriminate reactivity of functional groups, leading to low yields and complex product mixtures. The introduction of groups like the benzhydryl ester provided a means to achieve chemoselectivity, a cornerstone of modern organic synthesis.
The use of succinic acid derivatives in carbon-carbon bond-forming reactions has a longer history. In the late 19th century, Hans Stobbe reported the Stobbe condensation , a reaction between a ketone or aldehyde and a succinic acid diester in the presence of a strong base to form an alkylidenesuccinic acid or its corresponding ester. This reaction, which proceeds through a γ-lactone intermediate, provided an early and powerful method for the synthesis of substituted succinic acids and demonstrated the utility of succinate (B1194679) esters as key building blocks in organic chemistry. wikipedia.org
The application of succinyl monoesters as prodrugs gained traction in the latter half of the 20th century as our understanding of drug metabolism and pharmacokinetics deepened. Early examples of succinylation to improve drug properties include the preparation of water-soluble derivatives of steroids like hydrocortisone (B1673445) and methylprednisolone, and the antibiotic chloramphenicol. These succinate esters were designed to be hydrolyzed in the body, releasing the active drug.
Structure
3D Structure
Properties
IUPAC Name |
4-benzhydryloxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15(19)11-12-16(20)21-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACQCLITHIDPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Benzhydryloxy 4 Oxobutanoic Acid
General Synthetic Pathways for Succinate (B1194679) Monoesters
Succinate monoesters are valuable intermediates in organic synthesis. Their preparation can be achieved through several primary routes, with the choice of method often depending on the alcohol's structure and the desired scale of the reaction.
Ring-Opening of Succinic Anhydride (B1165640): The most direct and common method for synthesizing succinate monoesters is the nucleophilic ring-opening of succinic anhydride with an alcohol. researchgate.net This reaction cleaves the anhydride ring to form a monoester and a carboxylic acid functionality. The process can be performed without a catalyst, particularly with simple primary alcohols, or it can be facilitated by acid or base catalysts to improve reaction rates and yields, especially with less reactive or sterically hindered alcohols. researchgate.netcore.ac.uk
Partial Esterification of Succinic Acid: Another pathway involves the direct esterification of succinic acid with an alcohol. This method typically requires an acid catalyst and careful control of reaction conditions to favor the formation of the monoester over the diester byproduct.
Steglich Esterification: For alcohols that are particularly sterically hindered or sensitive, the Steglich esterification is a suitable method. stackexchange.com This approach uses a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation under mild conditions. stackexchange.com
Alternative Methods: Other specialized methods include the reaction of succinic acid diammonium salts with an esterifying agent under thermal conditions. google.com Additionally, enzymatic approaches are being explored for greener and more selective syntheses.
Optimized Synthesis of 4-(Benzhydryloxy)-4-oxobutanoic Acid from Diphenylmethanol (B121723) and Succinic Anhydride
The synthesis of this compound is achieved through the ring-opening esterification of succinic anhydride with diphenylmethanol. Due to the steric hindrance of the benzhydryl group in diphenylmethanol, this reaction requires carefully selected catalysts and optimized conditions to achieve high efficiency and yield.
Role of Catalysts and Reagents in the Esterification of Diphenylmethanol
Catalysts are crucial in overcoming the activation energy associated with the reaction between the bulky diphenylmethanol and succinic anhydride. Both base and acid catalysts can be employed, each functioning through a distinct mechanism.
Base Catalysis: Base catalysts, such as 4-dimethylaminopyridine (DMAP) or other tertiary amines, are highly effective. stackexchange.comnih.gov DMAP functions by activating the succinic anhydride. It performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to a ring-opened, highly reactive N-succinylpyridinium intermediate. This intermediate is then readily attacked by the hydroxyl group of diphenylmethanol, which is a much more facile step than the direct attack of the alcohol on the anhydride. The catalyst is regenerated upon formation of the final product.
Acid Catalysis: Traditional acid catalysts like p-toluenesulfonic acid or heterogeneous catalysts such as cation-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Al³⁺-mont) can also be used. core.ac.ukresearchgate.net These catalysts work by protonating a carbonyl oxygen of the succinic anhydride. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of diphenylmethanol.
Coupling Agents: In a Steglich-type approach, reagents like dicyclohexylcarbodiimide (DCC) can be used alongside a catalyst like DMAP. stackexchange.com While more commonly used for coupling a carboxylic acid and an alcohol, this methodology is particularly suited for sterically demanding alcohols.
Reaction Conditions and Yield Optimization for this compound
Optimizing reaction conditions is key to maximizing the yield and purity of this compound. Several parameters, including solvent, temperature, reactant stoichiometry, and reaction time, must be considered.
Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Aprotic solvents such as toluene, dichloromethane (B109758) (DCM), or dimethylformamide (DMF) are commonly used to prevent side reactions with the solvent. core.ac.ukstackexchange.com
Temperature: The reaction temperature is a critical factor. While some reactions are performed at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to ensure a reasonable reaction rate without promoting side reactions, others may require reflux conditions to drive the reaction to completion, particularly with less effective catalysts. core.ac.uknih.gov
Stoichiometry: The molar ratio of the reactants plays a significant role in yield optimization. Using a slight excess of one reactant, typically the less expensive or more easily removable one, can help drive the reaction to completion. For related esterifications of succinic anhydride, an excess of the alcohol (e.g., a 3:1 molar ratio of alcohol to anhydride) has been shown to be optimal. core.ac.uk
Reaction Time: The duration of the reaction is monitored to ensure completion. This can range from a few hours to overnight, depending on the reactivity of the substrates and the efficiency of the catalyst. core.ac.ukstackexchange.com
The following table summarizes typical conditions used in analogous ring-opening reactions of succinic anhydride, which would inform the optimization for diphenylmethanol.
| Parameter | Condition Range | Rationale/Comment | Reference |
|---|---|---|---|
| Catalyst | DMAP, Pyridine, Al³⁺-montmorillonite clay | Base catalysts (DMAP) are highly effective for sterically hindered alcohols. Heterogeneous acid catalysts offer easier separation. | core.ac.ukstackexchange.comnih.gov |
| Solvent | Toluene, Dichloromethane (DCM) | Aprotic solvents are preferred to avoid participation in the reaction. Toluene allows for higher reflux temperatures. | core.ac.ukstackexchange.com |
| Temperature | 0°C to Reflux (e.g., 110°C in Toluene) | Higher temperatures increase reaction rate but must be balanced against potential side reactions or degradation. | core.ac.ukstackexchange.com |
| Reactant Ratio (Alcohol:Anhydride) | 1:1 to 3:1 | An excess of the alcohol can shift the equilibrium towards the product, maximizing the conversion of the anhydride. | core.ac.uk |
| Reaction Time | 3 to 12 hours | Dependent on temperature and catalyst efficiency. Reaction progress is typically monitored by TLC or HPLC. | stackexchange.com |
Comparative Analysis of Synthetic Routes for Related Succinyl Compounds
The synthesis of this compound via alcoholysis of succinic anhydride is one of several ways to produce succinyl compounds. Comparing this route to others highlights the versatility of succinic anhydride as a building block.
Aminolysis for Succinamic Acids: Reacting succinic anhydride with amines (aminolysis) yields N-substituted succinamic acids. This reaction is generally faster and more facile than the corresponding reaction with alcohols because amines are stronger nucleophiles. Often, this reaction proceeds rapidly at room temperature without the need for a catalyst.
Friedel-Crafts Acylation for 4-Aryl-4-oxobutanoic Acids: Succinic anhydride can undergo a Friedel-Crafts acylation with aromatic compounds in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orggoogle.com This reaction forms a carbon-carbon bond, attaching the succinyl group directly to the aromatic ring to produce a keto-acid, such as 4-(4-biphenylyl)-4-oxo-butanoic acid from biphenyl. google.com This contrasts with the esterification route, which forms a carbon-oxygen bond.
Alcoholysis with Simple Alcohols: The reaction of succinic anhydride with simple, non-hindered primary alcohols like methanol (B129727) or ethanol (B145695) proceeds more readily than with diphenylmethanol. researchgate.netgoogle.com These reactions may require only gentle heating or a mild catalyst, as the lower steric hindrance of the alcohol allows for easier nucleophilic attack on the anhydride. researchgate.net
The table below provides a comparative overview of these synthetic routes.
| Synthetic Route | Target Compound Type | Key Reagents | Bond Formed | Typical Conditions | Advantages/Disadvantages |
|---|---|---|---|---|---|
| Alcoholysis (Hindered Alcohol) | Succinate Monoester | Diphenylmethanol, Succinic Anhydride, DMAP | C-O (Ester) | Elevated temperature, aprotic solvent | Requires catalyst; suitable for complex esters. |
| Aminolysis | Succinamic Acid | Amine, Succinic Anhydride | C-N (Amide) | Room temperature, often catalyst-free | Fast and efficient due to high nucleophilicity of amines. |
| Friedel-Crafts Acylation | 4-Aryl-4-oxobutanoic Acid | Arene, Succinic Anhydride, AlCl₃ | C-C | Anhydrous conditions, often requires heating | Forms C-C bonds; requires stoichiometric strong Lewis acid. wikipedia.orggoogle.com |
| Alcoholysis (Simple Alcohol) | Succinate Monoester | Methanol/Ethanol, Succinic Anhydride | C-O (Ester) | Mild heating, optional mild catalyst | Relatively simple and efficient; less suitable for complex structures. researchgate.netgoogle.com |
Chemical Reactivity and Derivatization Strategies of 4 Benzhydryloxy 4 Oxobutanoic Acid
Esterification and Amidation Reactions Involving the Carboxylic Acid Moiety
The terminal carboxylic acid group of 4-(benzhydryloxy)-4-oxobutanoic acid is the primary site for derivatization through common condensation reactions. It readily undergoes esterification with various alcohols and amidation with primary or secondary amines to form the corresponding esters and amides. These reactions typically require activation of the carboxylic acid, which can be achieved using standard coupling agents or by conversion to a more reactive species like an acyl chloride.
Esterification: The reaction with alcohols, often carried out in the presence of a catalyst such as a strong acid or a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), yields the corresponding succinate (B1194679) diester. The choice of alcohol can be tailored to introduce a wide range of functional groups. For instance, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) proceeds efficiently. nih.gov
Amidation: Similarly, the carboxylic acid can be coupled with amines to form amide bonds. This reaction is fundamental in peptide synthesis and for conjugating the molecule to amine-containing biomolecules. The process is typically facilitated by peptide coupling reagents (e.g., HATU, HOBt) to ensure high yields and minimize side reactions. The reaction of a related compound, succinic anhydride (B1165640), with benzylamine (B48309) to form an amide linkage demonstrates the favorability of this transformation. chemicalbook.com
Below is a table representing typical derivatization reactions at the carboxylic acid moiety.
| Reactant | Reagent/Condition | Product | Product Type |
| R'-OH (Alcohol) | Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC) | 4-(Benzhydryloxy)-1-alkoxy-1,4-dioxobutane | Ester |
| R'R''-NH (Amine) | Coupling agent (e.g., HATU, HOBt) | 4-(Benzhydryloxy)-N,N-dialkyl-4-oxobutanamide | Amide |
Role of the Benzhydryloxy Group in Further Chemical Modifications
Protecting Group: The benzhydryl (Bzh) group is a well-established protecting group for carboxylic acids. yale.edu Its stability under various conditions allows for selective reactions at the other end of the molecule (the free carboxylic acid). ontosight.ai This protection is advantageous as it can be removed under specific, mild conditions, typically through hydrogenolysis or treatment with acid, which cleaves the ester bond to regenerate the carboxylic acid. yale.edu
Steric Hindrance: The bulkiness of the two phenyl rings provides considerable steric hindrance. yale.edunih.gov This feature can be exploited to direct the regioselectivity of reactions, preventing unwanted interactions at or near the ester linkage. nih.gov In the context of synthesizing complex molecules, this steric bulk can influence the conformation of the molecule and control the approach of incoming reagents.
Electronic Stability: The delocalization of electrons across the two phenyl rings contributes to the stability of the benzhydryl group. ontosight.ai This electronic stabilization makes the ester less susceptible to casual hydrolysis compared to simpler alkyl esters, enhancing its utility as a robust protecting group during multi-step syntheses.
The key properties of the benzhydryloxy group are summarized in the table below.
| Property | Description | Synthetic Advantage |
| Bulky Structure | Consists of two phenyl rings on a single carbon, creating significant steric volume. yale.edu | Directs regioselectivity in reactions; can be used for enantioselective syntheses. yale.edunih.gov |
| Chemical Stability | Stable to a wide range of reaction conditions, particularly basic and nucleophilic environments. ontosight.ai | Allows for selective modification of other functional groups within the molecule. |
| Labile Cleavage | Can be removed under specific conditions like hydrogenolysis or acid treatment. yale.edu | Functions as an effective and reliable protecting group for carboxylic acids. |
Integration of this compound into Complex Molecular Architectures
The dual functionality of this compound makes it an ideal linker for integrating into larger, more complex molecules. It serves as a precursor to succinate linkers, which are valuable in medicinal chemistry and materials science.
Succinylation is the process of adding a succinyl group to a molecule, often a protein or a drug. nih.gov This modification can profoundly alter the physicochemical properties of the parent compound. frontiersin.org Attaching a succinate moiety often increases the hydrophilicity of a molecule, which can improve its aqueous solubility and, consequently, its bioavailability. nih.gov Furthermore, the introduction of a succinyl group can enhance the metabolic stability of a compound by modifying sites susceptible to enzymatic degradation. frontiersin.orgnih.gov
This compound is a key reagent in these strategies. It acts as a protected succinylating agent. The free carboxylic acid end can be coupled to a hydroxyl or amino group on a target molecule. Following this conjugation, the benzhydryl protecting group can be removed to unmask the second carboxylic acid, yielding the final succinylated product. This strategy provides a controlled, stepwise method for introducing a succinate linker.
A major application of this compound is in the design of prodrugs and bioconjugates. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach is often used to overcome issues such as poor solubility, low permeability, or rapid metabolism.
By using this compound as a linker, a drug molecule (containing a suitable functional group like -OH or -NH₂) can be covalently attached to the linker's carboxylic acid. This creates a prodrug where the drug's activity is temporarily masked. The resulting conjugate benefits from the modified physicochemical properties imparted by the linker. Once administered, the ester or amide bond connecting the drug to the succinate linker can be cleaved by metabolic enzymes, releasing the active pharmaceutical ingredient. The succinate linker is generally considered biocompatible.
Structure Activity Relationship Sar Studies Incorporating 4 Benzhydryloxy 4 Oxobutanoic Acid Moieties
Contribution of the 4-(Benzhydryloxy)-4-oxobutanoic Acid Scaffold to Molecular Recognition
The this compound scaffold presents a distinct architecture for molecular recognition at biological targets. It combines a bulky, lipophilic ester group with a flexible, hydrophilic carboxylic acid linker. This bifunctional nature allows the scaffold to engage with receptors or enzyme active sites through a combination of hydrophobic and polar interactions.
Impact of the Benzhydryl Group on Conformational Preferences and Binding Interactions
The benzhydryl (diphenylmethyl) group is a prominent feature in many pharmacologically active compounds due to its unique steric and electronic properties. Its two phenyl rings are not coplanar and can rotate, creating a three-dimensional, propeller-like conformation that can fill and adapt to the shape of large, often hydrophobic, binding pockets.
Conformational Preferences: The presence of the bulky benzhydryl group significantly restricts the conformational freedom of the adjacent ester and succinyl linker. This steric hindrance influences the preferred dihedral angles, potentially locking the molecule into a more limited set of low-energy conformations. One of these conformations may be the "bioactive conformation," the specific shape required for optimal interaction with the biological target. By reducing the entropic penalty of binding (as the molecule does not need to "freeze" into a specific shape from a multitude of possibilities), the benzhydryl group can enhance binding affinity. nih.gov
Binding Interactions: The primary contribution of the benzhydryl group to binding affinity is through lipophilic and hydrophobic interactions. nih.gov Lipophilicity is a critical factor that can influence a ligand's ability to cross biological membranes and engage with nonpolar regions of a receptor. researchgate.netsci-hub.se The two phenyl rings can engage in π-π stacking or π-cation interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding site. In studies of histone deacetylase (HDAC) inhibitors, the 1-benzhydryl piperazine (B1678402) moiety has been utilized as a "CAP" or surface recognition group that occupies the hydrophobic region at the rim of the enzyme's active site channel. mdpi.com The potency of these inhibitors is directly related to the effectiveness of this group in anchoring the molecule to the enzyme surface.
Research on 1-benzhydryl-piperazine-based HDAC inhibitors demonstrates how modifications to the linker attached to this group can modulate activity, while the benzhydryl group itself remains a constant feature for surface recognition. mdpi.com
| Compound | Linker Structure | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) |
|---|---|---|---|
| Compound A | 5-carbon aliphatic chain | 186 | >10000 |
| Compound B | 6-carbon aliphatic chain | 41 | 154 |
| Compound C | 7-carbon aliphatic chain | 47 | 110 |
| Compound D (Reference) | Phenyl-hydroxamic acid | 31 | 1472 |
This table illustrates that while the benzhydryl group provides a consistent anchor, the linker length significantly influences potency and selectivity.
Modulation of Biological Activity through Derivatization at the Succinyl Moiety
The succinyl moiety serves as a flexible linker connecting the hydrophobic benzhydryl ester to the polar carboxylic acid. Its structure is not merely a passive spacer but offers opportunities for fine-tuning the molecule's pharmacological properties. Modifications to this linker can alter solubility, conformational flexibility, metabolic stability, and the precise positioning of the terminal functional groups.
In the development of succinate (B1194679) dehydrogenase inhibitors (SDHIs), the "acid core" is a critical component for activity. nih.govacs.org While these compounds are typically amides rather than esters, the principles of modifying the linker are analogous. Strategies include altering the chain length, introducing substituents on the chain, or replacing it with bioisosteres. For instance, introducing rigid elements like a cyclopropane (B1198618) ring into the succinate backbone can lock the molecule into a specific conformation. Studies on succinate receptor agonists found that introducing a cis-epoxy or cis-cyclopropane constraint into a succinate analogue dramatically increased potency compared to the parent molecule, highlighting the importance of conformational rigidity. nih.gov
Furthermore, the ester linkage within the this compound scaffold is susceptible to hydrolysis by esterase enzymes in vivo. researchgate.net This can be a strategic design element for prodrugs, where the succinate linker is cleaved to release an active parent molecule. The rate of this cleavage can be modulated by introducing substituents near the ester bond, which can provide steric or electronic effects that either hinder or promote hydrolysis.
Comparative SAR with Other Alkyl Succinate Monoesters
To understand the specific contribution of the benzhydryl group, it is useful to compare its effects on activity with those of other, simpler alkyl ester groups. Generally, replacing a large, lipophilic group like benzhydryl with a smaller alkyl group (e.g., methyl, ethyl, or propyl) would be expected to have several predictable consequences:
Reduced Lipophilicity: Smaller alkyl groups are significantly less lipophilic than the benzhydryl group. This would likely decrease binding affinity if the primary binding interaction involves a large hydrophobic pocket. nih.gov
Increased Conformational Flexibility: The lower steric bulk of small alkyl groups would allow for greater rotational freedom around the ester bond, increasing the number of available conformations and potentially increasing the entropic cost of binding.
Altered Solubility: A decrease in lipophilicity would generally lead to an increase in aqueous solubility.
While direct comparative data for a series of succinate monoesters against a single target is limited, related studies provide valuable insights. In a study of antibacterial glycolipid mimetics, derivatives with longer C12 alkyl chains were generally more potent than those with C10 chains, and ether-linked compounds were more active than their ester counterparts, demonstrating that the nature of both the alkyl group and the linkage is critical for activity. mdpi.com In another series of anti-acetylcholine agents, benzilic acid esters (which contain a diphenyl group similar to the benzhydryl moiety) were found to be the most active compounds compared to esters with other carboxylic acids, underscoring the potency often conferred by these bulky aromatic groups. nih.gov
| Ester Group | Relative Size/Lipophilicity | Expected Conformational Rigidity | Likely Contribution to Binding |
|---|---|---|---|
| Methyl | Small / Low | Low | Minimal hydrophobic interaction |
| Isopropyl | Medium / Moderate | Moderate | Moderate hydrophobic interaction |
| tert-Butyl | Medium / Moderate | High | Steric bulk may provide conformational lock |
| Benzyl | Large / High | Moderate | Hydrophobic and potential π-π interactions |
| Benzhydryl | Very Large / Very High | High | Extensive hydrophobic and π-system interactions |
This table provides a qualitative, conceptual framework for how varying the ester group on a succinic acid monoester would likely impact key physicochemical properties relevant to biological activity, based on established medicinal chemistry principles.
Mechanistic Investigations of Biological Activities Mediated by 4 Benzhydryloxy 4 Oxobutanoic Acid Derivatives
Elucidation of Molecular Targets and Pathways Affected by Derivatives
The molecular targets of 4-(benzhydryloxy)-4-oxobutanoic acid derivatives can be broadly categorized based on the actions of their constituent parts upon hydrolysis: succinic acid and the benzhydryl moiety.
Succinate-Mediated Targeting:
Upon enzymatic cleavage, released succinate (B1194679) can act both extracellularly and intracellularly.
Succinate Receptor 1 (SUCNR1/GPR91): Extracellular succinate is a specific ligand for the G protein-coupled receptor SUCNR1. wikipedia.org Activation of this receptor has been linked to a variety of physiological and pathological processes. For instance, SUCNR1 activation on human mast cells can potentiate IgE-receptor-induced degranulation and the release of inflammatory mediators, suggesting a role in allergic reactions. nih.govnih.gov In the kidney, SUCNR1 is involved in renin release and blood pressure regulation. frontiersin.org The binding of succinate to SUCNR1 initiates intracellular signaling cascades, primarily through Gi proteins, leading to downstream effects. biorxiv.org
Mitochondrial Electron Transport Chain: Intracellularly, succinate is a key intermediate in the citric acid cycle and a direct substrate for Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. By donating electrons to the respiratory chain, succinate can influence cellular respiration and ATP production.
Hypoxia-Inducible Factor-1α (HIF-1α) Stabilization: Under certain conditions, such as hypoxia or inflammation, accumulation of intracellular succinate can inhibit prolyl hydroxylases, enzymes responsible for the degradation of HIF-1α. This leads to the stabilization of HIF-1α, a transcription factor that orchestrates cellular responses to low oxygen, including angiogenesis and metabolic reprogramming.
Benzhydryl Moiety-Mediated Targeting:
The benzhydryl group is a well-established pharmacophore found in a diverse range of therapeutic agents. While specific targets for the intact this compound are not extensively documented, the known targets of other benzhydryl-containing compounds provide insights into potential interactions.
Enzyme Inhibition: Derivatives of the benzhydryl structure have been shown to inhibit various enzymes. For example, benzhydrylpiperazine-based compounds have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov Additionally, aryl succinic acid derivatives have demonstrated the ability to act as reversible or irreversible inhibitors of acetylcholinesterase. nih.govmdpi.com
Receptor and Transporter Modulation: The benzhydryl scaffold is a common feature in antihistamines, which act as antagonists or inverse agonists of histamine (B1213489) receptors.
Role in Modulating Cellular Processes
The release of succinate and the presence of the benzhydryl group allow derivatives of this compound to influence a wide array of cellular functions.
Modulation by Succinate:
The delivery of succinate into cells via these derivatives can significantly impact cellular metabolism and signaling.
Inflammation and Immunity: Extracellular succinate, acting through SUCNR1, is increasingly recognized as a pro-inflammatory signal. It can amplify mast cell responses to allergens, potentially exacerbating conditions like asthma. nih.govnih.gov
Cellular Metabolism and Energy Homeostasis: By feeding into the mitochondrial electron transport chain, intracellular succinate can support ATP production. This can be particularly relevant in conditions of metabolic stress or mitochondrial dysfunction.
Cancer Metabolism: The role of succinate in cancer is complex. Its accumulation can drive metabolic reprogramming and contribute to tumor progression through mechanisms like HIF-1α stabilization.
Interactive Data Table: Cellular Processes Modulated by Succinate
| Cellular Process | Key Mediator | Outcome |
| Inflammation | SUCNR1 | Potentiation of mast cell degranulation |
| Blood Pressure Regulation | SUCNR1 in the kidney | Stimulation of renin release |
| Cellular Respiration | Mitochondrial Complex II | Increased ATP production |
| Hypoxic Response | Inhibition of prolyl hydroxylases | Stabilization of HIF-1α |
Modulation by Benzhydryl-Containing Structures:
The benzhydryl moiety contributes to the pharmacological profile, with activities demonstrated in various contexts.
Anti-inflammatory and Analgesic Effects: As seen with dual COX-2/5-LOX inhibitors, the benzhydrylpiperazine scaffold can confer potent anti-inflammatory and analgesic properties. nih.gov
Anticancer Activity: Certain 1-benzhydryl-sulfonyl-piperazine derivatives have shown inhibitory activity against the proliferation of human breast cancer cells. researchgate.net The hybrid nature of molecules containing this scaffold is a common strategy in the design of novel drug candidates. researchgate.net
Enzymatic Interactions and Biotransformation of Related Compounds
The primary biotransformation step for this compound and its derivatives is the enzymatic hydrolysis of the ester bond.
Esterase-Mediated Hydrolysis: Carboxylic acid esters are susceptible to hydrolysis by various esterases present in the body, particularly in the liver, plasma, and other tissues. epa.gov This enzymatic cleavage releases the parent carboxylic acid (succinic acid) and the alcohol (benzhydrol). The rate and extent of this hydrolysis can be influenced by the specific structure of the ester and the tissue distribution of relevant enzymes. The use of a succinic ester is a common prodrug strategy to improve the cellular uptake of molecules, which is often limited by slow ester hydrolysis. researchgate.netnih.gov Dicarboxylic acid esters have been widely used as acylating agents in lipase-catalyzed reactions. beilstein-journals.org
Metabolism of Succinic Acid: Once released, succinic acid enters the endogenous pool of this metabolite and is primarily metabolized through the citric acid cycle in the mitochondria.
Metabolism of Benzhydrol: The released benzhydrol is expected to undergo further metabolic transformations. Alkyl moieties in drug molecules are commonly subject to metabolic hydroxy functionalization. nih.gov
The design of such ester prodrugs is a strategic approach in medicinal chemistry to enhance the bioavailability and cellular penetration of polar molecules like succinic acid, thereby enabling their therapeutic potential to be realized at the intracellular level.
Advanced Spectroscopic and Chromatographic Characterization in Research of 4 Benzhydryloxy 4 Oxobutanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(Benzhydryloxy)-4-oxobutanoic acid, offering precise insights into the hydrogen and carbon environments within the molecule.
Proton (¹H) NMR spectroscopy provides detailed information about the number and types of hydrogen atoms present in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the benzhydryl and succinate (B1194679) moieties.
The ten aromatic protons of the two phenyl rings in the benzhydryl group typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The single methine proton (CH) of the benzhydryl group, being attached to an oxygen atom, is deshielded and expected to produce a singlet at approximately δ 6.9 ppm.
The butanoic acid portion of the molecule contains two methylene (B1212753) groups (-CH₂-CH₂-). These protons are chemically non-equivalent and appear as two distinct multiplets, typically resonating between δ 2.6 and δ 2.9 ppm. The terminal carboxylic acid proton (-COOH) is highly deshielded and characteristically appears as a broad singlet far downfield, often above δ 10.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H |
| Aromatic (C₆H₅)₂ | 7.2 - 7.5 | Multiplet | 10H |
| Methine (-O-CHPh₂) | ~ 6.9 | Singlet | 1H |
| Methylene (-CH₂-COO-) | 2.6 - 2.9 | Multiplet | 2H |
| Methylene (-CH₂-COOH) | 2.6 - 2.9 | Multiplet | 2H |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. bhu.ac.in The proton-decoupled ¹³C NMR spectrum for this compound would display distinct signals for the carbonyl, aromatic, methine, and methylene carbons.
Two signals are expected in the carbonyl region: one for the carboxylic acid carbonyl (C=O) around δ 178 ppm and another for the ester carbonyl (C=O) at a slightly more shielded position, around δ 172 ppm. The carbon of the benzhydryl methine group (-O-CH) is anticipated to appear near δ 78-80 ppm. The aromatic carbons of the phenyl rings will produce a series of signals between δ 127 and δ 140 ppm. The two methylene carbons of the succinyl backbone are expected to resonate in the aliphatic region, typically around δ 29-31 ppm. bhu.ac.in
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| Carboxylic Acid (HOOC-) | ~ 178 |
| Ester (-COO-) | ~ 172 |
| Aromatic (ipso-C) | ~ 140 |
| Aromatic (ortho, meta, para-C) | 127 - 129 |
| Methine (-O-CHPh₂) | 78 - 80 |
| Methylene (-CH₂-COO-) | ~ 31 |
| Methylene (-CH₂-COOH) | ~ 29 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. With a molecular formula of C₁₇H₁₆O₄, the compound has a calculated molecular weight of approximately 284.31 g/mol . In an MS experiment, the molecular ion peak (M⁺) would be observed at m/z 284.
A key fragmentation pathway for this molecule involves the cleavage of the C-O bond of the ester, leading to the formation of the highly stable benzhydryl cation ([(C₆H₅)₂CH]⁺). This fragment is characteristically observed at m/z 167 and is often the base peak in the spectrum due to its resonance stabilization. Other significant fragments can arise from the loss of water (H₂O) or the carboxyl group (COOH) from the molecular ion.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (Expected) |
| [M]⁺ | [C₁₇H₁₆O₄]⁺ | 284 |
| [M - COOH]⁺ | [C₁₆H₁₅O₂]⁺ | 239 |
| [M - C₄H₅O₄]⁺ | [(C₆H₅)₂CH]⁺ | 167 |
| [C₆H₅]⁺ | 77 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
The most prominent features include two distinct carbonyl (C=O) stretching vibrations: a strong band around 1735 cm⁻¹ corresponding to the ester carbonyl and another strong band near 1710 cm⁻¹ for the carboxylic acid carbonyl. The presence of the carboxylic acid is further confirmed by a very broad O-H stretching band that typically spans from 2500 to 3300 cm⁻¹. chemistrytalk.org The C-O stretching vibrations associated with the ester and carboxylic acid groups produce strong absorptions in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. chemistrytalk.org
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Alkane C-H | C-H Stretch | 2850 - 2960 | Medium |
| Ester C=O | C=O Stretch | ~ 1735 | Strong |
| Carboxylic Acid C=O | C=O Stretch | ~ 1710 | Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Carboxylic Acid/Ester | C-O Stretch | 1000 - 1300 | Strong |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the isolation and purity verification of this compound. Thin-layer chromatography (TLC) is commonly used as a rapid qualitative tool to monitor the progress of its synthesis and to determine appropriate solvent systems for large-scale purification.
For preparative isolation, silica (B1680970) gel column chromatography is the standard technique. The compound, being moderately polar due to the presence of both an ester and a carboxylic acid, can be effectively separated from nonpolar byproducts and highly polar impurities. A gradient elution system, typically employing mixtures of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate), is used to elute the desired product from the column.
High-performance liquid chromatography (HPLC), particularly using a reverse-phase column (e.g., C18), serves as a precise analytical method to determine the final purity of the compound. By providing high resolution, HPLC can separate the target compound from even closely related impurities, allowing for accurate quantification of its purity level.
Computational Chemistry and Molecular Modeling of 4 Benzhydryloxy 4 Oxobutanoic Acid and Its Complexes
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are fundamental in understanding the electronic structure and conformational preferences of a molecule like 4-(Benzhydryloxy)-4-oxobutanoic acid. These calculations solve approximations of the Schrödinger equation to provide insights into the molecule's geometry, electron distribution, and energy levels.
For this compound, a key area of investigation would be the rotational barriers around its flexible bonds. This includes the torsion angles of the butanoic acid chain and the orientation of the bulky benzhydryl group. By performing a potential energy surface scan, researchers can identify the most stable conformations (energy minima) and the transition states between them.
For instance, similar to studies on simpler carboxylic acids which investigate the relative stabilities of syn and anti conformations of the carboxyl group, such calculations could be performed for this compound. nih.gov The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability.
Below is a hypothetical data table illustrating the kind of results that could be obtained from such calculations, comparing different conformations of the molecule. The energy values are relative to the most stable conformer.
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| A | 180° (anti-periplanar) | 0.00 | 2.5 |
| B | 60° (gauche) | 1.25 | 3.1 |
| C | 0° (syn-periplanar) | 3.50 | 3.8 |
This table is illustrative and does not represent experimentally verified data for this specific molecule.
Molecular Dynamics Simulations for Conformational Landscape Analysis
While quantum chemical calculations provide a static picture of a few stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, typically in a simulated solvent environment. ethz.chrsc.orgacs.org For a flexible molecule like this compound, MD simulations are crucial for exploring its full conformational landscape.
In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces between all atoms are calculated using a classical force field. Newton's equations of motion are then solved iteratively to simulate the movement of each atom over time. This allows for the observation of how the molecule folds, unfolds, and interacts with its environment.
These simulations can reveal the most populated conformational states and the timescale of transitions between them. rsc.org For this compound, MD could elucidate the preferred orientations of the two phenyl rings of the benzhydryl group and the flexibility of the butanoic acid chain in an aqueous solution. This information is vital for understanding how the molecule might present itself to a biological target.
The results of an MD simulation are often visualized through trajectories and analyzed to produce plots like Ramachandran plots for proteins or, in this case, plots of dihedral angle distributions over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of molecules based on their chemical structure. nih.govnih.gov Should a series of derivatives of this compound be synthesized and tested for a particular biological activity, QSAR could be a powerful tool to guide further drug development.
The first step in QSAR is to generate a set of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight, number of rings), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). researchgate.net A mathematical model is then built to correlate these descriptors with the observed biological activity.
For derivatives of this compound, QSAR could help identify which structural features are most important for activity. For example, it could reveal whether increasing the lipophilicity of the benzhydryl group or altering the length of the carboxylic acid chain would lead to more potent compounds.
The following is an example of a data table that might be generated in a QSAR study of hypothetical derivatives.
| Compound | R-group Substitution | LogP | Polar Surface Area (Ų) | Predicted IC50 (µM) |
| 1 | H | 3.5 | 63.6 | 10.2 |
| 2 | 4-Cl | 4.2 | 63.6 | 5.8 |
| 3 | 4-OCH3 | 3.4 | 72.8 | 8.1 |
| 4 | 3-NO2 | 3.3 | 109.4 | 15.5 |
This table is for illustrative purposes. LogP is a measure of lipophilicity, and IC50 is a measure of inhibitory concentration.
Docking Studies to Predict Ligand-Target Interactions of Related Compounds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is used to predict how a ligand (like a derivative of this compound) might bind to the active site of a protein target.
The process involves placing the ligand in various positions and orientations within the binding site of the receptor and calculating a "docking score" for each pose. This score is an estimation of the binding affinity. The results can provide valuable insights into the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
While the specific biological targets of this compound are not defined here, docking studies on related compounds, such as succinic acid analogs, have been performed against various enzymes. researchgate.net Such studies can reveal plausible binding hypotheses and guide the design of new inhibitors. For instance, a docking study could suggest modifications to the this compound structure to improve its fit and interaction with a hypothetical target's active site.
A typical output from a docking study is a table of docking scores and predicted binding energies for different ligands.
| Ligand | Docking Score | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound 1 | -7.5 | -8.2 | Arg120, Tyr350 |
| Compound 2 | -8.2 | -9.1 | Arg120, Tyr350, Phe412 |
| Compound 3 | -7.1 | -7.8 | Arg120, Gln280 |
| Succinic Acid | -5.4 | -6.1 | Arg120, Ser121 |
This table is a hypothetical representation of docking results.
Emerging Research Applications and Future Directions for 4 Benzhydryloxy 4 Oxobutanoic Acid
Potential in Material Science and Polymer Chemistry
The unique structure of 4-(benzhydryloxy)-4-oxobutanoic acid, which combines a succinic acid backbone with a bulky benzhydryl group, makes it an intriguing candidate for the development of advanced materials and polymers. Succinic acid is a well-known bio-based building block for creating biodegradable polyesters, such as poly(butylene succinate) (PBS). nih.gov These polymers are gaining significant attention as environmentally friendly alternatives to conventional plastics. nih.gov The incorporation of the benzhydryl moiety into a polyester (B1180765) backbone could impart novel properties, such as increased rigidity, altered thermal stability, and modified biodegradability.
The synthesis of polyesters typically involves the reaction of a dicarboxylic acid with a diol. youtube.com In this context, this compound could potentially be used as a monomer or a co-monomer in polymerization reactions. The bulky benzhydryl group could act as a pendant group, influencing the polymer's morphology and intermolecular interactions. This could lead to the creation of specialty polymers with tailored characteristics for specific applications, such as in packaging, biomedical devices, and controlled-release formulations. polysciences.com
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Monomers | Potential Properties |
| Polyester | This compound, various diols (e.g., 1,4-butanediol) | Enhanced thermal stability, altered biodegradability, increased rigidity |
| Copolyester | Succinic acid, this compound, a diol | Tunable mechanical and thermal properties |
Role in Prodrug Design and Drug Delivery Systems
The development of prodrugs is a key strategy in medicinal chemistry to enhance the therapeutic efficacy and reduce the side effects of pharmaceuticals. nih.gov Prodrugs are inactive compounds that are converted into active drugs within the body. openmedicinalchemistryjournal.com The ester linkage in this compound presents a prime opportunity for its use as a linker in prodrug design, particularly for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Many NSAIDs, such as ibuprofen, possess a carboxylic acid group that can cause gastrointestinal irritation. researchgate.netdrugbank.com By forming an ester with this compound, the carboxylic acid group of the NSAID would be masked, potentially reducing its local toxicity. nih.gov
Once absorbed, the ester bond could be hydrolyzed by enzymes in the body to release the active drug. The rate of this hydrolysis could be tuned by modifying the structure of the linker, allowing for controlled or sustained drug release. nih.gov The benzhydryl group, being lipophilic, could also enhance the membrane permeability of the prodrug, improving its oral bioavailability.
Furthermore, the succinate (B1194679) moiety itself has been explored in drug delivery. For instance, succinate esters have been used to improve the water solubility of drugs or to target specific transporters in the body. The conjugation of diglycine to a succinate ester, for example, has been shown to enhance the cellular uptake of molecules. nih.gov
Green Chemistry Approaches to Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound, which is typically prepared by the esterification of succinic anhydride (B1165640) with benzhydrol, can be improved using green chemistry approaches. Traditional esterification methods often employ harsh acid catalysts and volatile organic solvents, which pose environmental and safety concerns.
Recent research has focused on developing more sustainable methods for esterification. One promising approach is the use of solid acid catalysts, such as cation-exchanged montmorillonite (B579905) clays (B1170129), which can be easily separated from the reaction mixture and reused. Another green alternative is enzymatic synthesis. Lipases, for instance, are enzymes that can catalyze esterification reactions under mild conditions and with high selectivity. researchgate.net The enzymatic synthesis of esters is gaining traction as it often proceeds in solvent-free systems or in greener solvents like ionic liquids or supercritical fluids, minimizing waste generation.
Table 2: Comparison of Synthesis Methods for Esterification
| Method | Catalyst | Solvent | Advantages | Disadvantages |
| Conventional | Strong mineral acids (e.g., H₂SO₄) | Toluene, Benzene | High conversion | Corrosive, environmentally hazardous solvents, difficult catalyst removal |
| Green (Solid Acid) | Cation-exchanged clays | Toluene | Reusable catalyst, milder conditions | May require higher temperatures |
| Green (Enzymatic) | Lipases | Solvent-free or green solvents | Mild conditions, high selectivity, biodegradable catalyst | Higher catalyst cost, potentially slower reaction rates |
Exploration of Novel Biological Activities Beyond Current Scope
While this compound is primarily considered a chemical intermediate, its constituent parts suggest that it or its derivatives could possess intrinsic biological activity. Succinic acid and its derivatives have been investigated for a range of pharmacological effects. For example, some derivatives have shown anti-inflammatory and analgesic properties. nih.govchimicatechnoacta.ruogarev-online.ru Furthermore, certain 4-oxobutanoic acid derivatives have been found to exhibit anti-inflammatory activity. chimicatechnoacta.ru
The benzhydryl moiety is also a common scaffold in many biologically active compounds. Given these precedents, it is plausible that this compound or its derivatives could exhibit novel biological activities. Future research could involve screening this compound and its analogues for a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. nih.govmdpi.com Such studies could uncover new therapeutic potentials for this class of molecules.
Q & A
Q. Q1. What are the standard protocols for synthesizing 4-(benzhydryloxy)-4-oxobutanoic acid, and how is purity validated?
Answer: The compound is synthesized via a two-step reaction involving succinic anhydride and benzhydrol. In a typical procedure (GP1), benzhydrol reacts with succinic anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst and N,N-diisopropylethylamine (DIPEA) as a base. Post-reaction, the mixture is diluted with water, acidified with HCl, and extracted with DCM. The organic phase is dried (Na₂SO₄), concentrated, and purified via column chromatography. Purity is validated using H NMR (CDCl₃: δ 2.60–2.80 ppm for CH₂ groups, 7.2–7.4 ppm for benzhydryl protons) and mass spectrometry (HRMS) .
Q. Q2. How should researchers handle safety and waste management for this compound?
Answer: Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to volatile solvents (DCM). Waste containing residual compound must be segregated, stored in labeled containers, and disposed via certified hazardous waste services. Neutralize acidic byproducts before disposal. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .
Advanced Research Questions
Q. Q3. How can contradictory NMR data during synthesis be resolved, particularly regarding solvent residues?
Answer: Discrepancies in H NMR (e.g., unexpected peaks at δ 3.3–3.5 ppm) often arise from residual methanol if the product is insufficiently dried. Ensure thorough drying under vacuum (24–48 hrs) and confirm via Karl Fischer titration. For trace solvents, use deuterated DMSO-d₆ for NMR, which minimizes interference. Cross-validate with FT-IR (absence of O-H stretches at 3200–3600 cm⁻¹) .
Q. Q4. What strategies optimize the yield of monofunctionalized succinate analogs when reacting this compound with polyphenols like curcumin?
Answer: Use stoichiometric control (1:1 molar ratio of curcumin to acid) and activate the carboxylic acid with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP in anhydrous DCM. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via preparative HPLC (C18 column, acetonitrile/water gradient) to isolate monofunctionalized products (e.g., 14–45% yields reported). Excess reagent leads to difunctionalized byproducts .
Q. Q5. How does the benzhydryl group influence the biological activity of this compound derivatives?
Answer: The benzhydryl moiety enhances lipophilicity, improving membrane permeability in cellular assays. In anti-inflammatory studies, it stabilizes interactions with hydrophobic pockets of cyclooxygenase-2 (COX-2). Compare analogs (e.g., cyclohexyl or adamantyl substituents) via molecular docking and in vitro COX-2 inhibition assays. Structure-activity relationship (SAR) studies show a 20–30% increase in activity compared to non-aromatic substituents .
Q. Q6. What analytical methods are recommended for detecting degradation products of this compound under varying pH conditions?
Answer: Use LC-MS (ESI-Q-TOF) with a C18 column (0.1% formic acid in water/acetonitrile). Acidic conditions (pH < 3) may hydrolyze the ester bond, generating succinic acid and benzhydrol. Quantify degradation via UV-Vis (λ = 254 nm) and confirm fragments with MS/MS. For stability studies, store samples at 4°C in amber vials to prevent photodegradation .
Q. Q7. How can researchers design experiments to assess the compound’s role in pro-drug activation?
Answer: Link this compound to therapeutic agents (e.g., NSAIDs) via ester bonds. Test enzymatic cleavage in liver microsomes (e.g., rat S9 fraction) and measure release kinetics using HPLC. Compare plasma stability (37°C, pH 7.4) to confirm selective activation in target tissues. Use fluorescent tags (e.g., coumarin) for real-time tracking in cell cultures .
Q. Q8. What computational tools are effective for predicting the reactivity of this compound in nucleophilic acyl substitution?
Answer: Employ density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and calculate activation energies. Software like Gaussian or ORCA can predict regioselectivity (e.g., α vs. β carbonyl reactivity). Validate with experimental kinetics (NMR reaction monitoring) and Hammett plots using substituents with varying σ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
